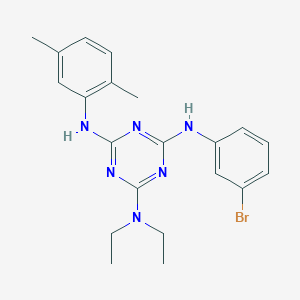![molecular formula C19H24N2O3S B3827217 2-(4-methoxybenzyl)-4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]morpholine](/img/structure/B3827217.png)
2-(4-methoxybenzyl)-4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]morpholine
Vue d'ensemble
Description
2-(4-methoxybenzyl)-4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]morpholine, also known as MPTM, is a novel synthetic compound that has gained attention in the scientific community for its potential applications in biomedical research. MPTM is a morpholine derivative that has been synthesized through a multi-step process involving the reaction of various chemical reagents.
Mécanisme D'action
The mechanism of action of 2-(4-methoxybenzyl)-4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]morpholine is not fully understood, but it is believed to involve the inhibition of the Akt/mTOR signaling pathway. This pathway is involved in cell growth and survival, and its dysregulation is often observed in cancer cells. 2-(4-methoxybenzyl)-4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]morpholine has been shown to inhibit the phosphorylation of Akt and mTOR, which leads to the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
2-(4-methoxybenzyl)-4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]morpholine has been shown to have a range of biochemical and physiological effects. In addition to its anti-tumor effects, 2-(4-methoxybenzyl)-4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]morpholine has been shown to have anti-inflammatory effects, which makes it a potential candidate for the treatment of inflammatory diseases. 2-(4-methoxybenzyl)-4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]morpholine has also been shown to have neuroprotective effects, which makes it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(4-methoxybenzyl)-4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]morpholine is its relatively simple synthesis method, which makes it a cost-effective compound for lab experiments. 2-(4-methoxybenzyl)-4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]morpholine also has good solubility in water and organic solvents, which makes it easy to work with in the lab. However, one of the limitations of 2-(4-methoxybenzyl)-4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]morpholine is its relatively low potency compared to other anti-cancer drugs. This means that higher concentrations of 2-(4-methoxybenzyl)-4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]morpholine may be required to achieve the desired effects, which can be a limitation in some experiments.
Orientations Futures
There are several future directions for research on 2-(4-methoxybenzyl)-4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]morpholine. One area of research could be the development of more potent derivatives of 2-(4-methoxybenzyl)-4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]morpholine that have stronger anti-tumor effects. Another area of research could be the investigation of the mechanism of action of 2-(4-methoxybenzyl)-4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]morpholine in more detail, which could lead to the development of more targeted anti-cancer drugs. Finally, the potential applications of 2-(4-methoxybenzyl)-4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]morpholine in the treatment of other diseases, such as inflammatory and neurodegenerative diseases, could be explored further.
Applications De Recherche Scientifique
2-(4-methoxybenzyl)-4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]morpholine has shown potential applications in biomedical research, particularly in the field of cancer research. Studies have shown that 2-(4-methoxybenzyl)-4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]morpholine has anti-tumor effects on various cancer cell lines, including breast cancer, colon cancer, and lung cancer. 2-(4-methoxybenzyl)-4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]morpholine has been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for the development of anti-cancer drugs.
Propriétés
IUPAC Name |
1-[2-[(4-methoxyphenyl)methyl]morpholin-4-yl]-3-(4-methyl-1,3-thiazol-5-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-14-18(25-13-20-14)7-8-19(22)21-9-10-24-17(12-21)11-15-3-5-16(23-2)6-4-15/h3-6,13,17H,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETNGQNVBXLJRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCC(=O)N2CCOC(C2)CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxybenzyl)-4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{1-(3,4-difluorobenzyl)-4-[(5-ethyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B3827141.png)
![3'-[(3,5-dimethylisoxazol-4-yl)methyl]-5'-phenyl-1-propyl-1H,3'H-2,4'-biimidazole](/img/structure/B3827147.png)
![2-(diethylamino)ethyl 4-[({[3-(2-thienyl)acryloyl]amino}carbonothioyl)amino]benzoate](/img/structure/B3827152.png)
![N-{[(2-bromo-4-nitrophenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide](/img/structure/B3827153.png)
![N-{[(2-hydroxy-4-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B3827157.png)
![N-{[(2-hydroxy-4-nitrophenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide](/img/structure/B3827161.png)
![ethyl (4-{[2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1,3-oxazol-4-yl]carbonyl}-3-morpholinyl)acetate](/img/structure/B3827172.png)
![3-[(1-methyl-1H-pyrazol-4-yl)methyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B3827173.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-3-piperidinamine](/img/structure/B3827177.png)
![ethyl 4-(4-chlorobenzyl)-1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate](/img/structure/B3827183.png)

![1,3-benzodioxole-5-carbaldehyde [4-methoxy-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3827230.png)

![2-[(4-(4-morpholinyl)-6-{[3-(trifluoromethyl)phenyl]amino}-1,3,5-triazin-2-yl)amino]phenol](/img/structure/B3827233.png)